3-Nitroanilinium chloride chemical properties and structure
3-Nitroanilinium chloride chemical properties and structure
An In-depth Technical Guide to 3-Nitroanilinium Chloride: Chemical Properties and Structure
Introduction
3-Nitroanilinium chloride, an organic salt derived from 3-nitroaniline (B104315), is a significant chemical intermediate with the molecular formula C₆H₇ClN₂O₂.[1][2] It typically appears as a yellow solid.[2] This compound serves as a crucial precursor in various industrial syntheses, most notably in the manufacturing of azo dyes such as disperse yellow 5 and acid blue 29.[2][3] Its utility also extends to the fields of organic electronics and pharmacological research, where its derivatives have been investigated for potential antimicrobial and antifungal activities.[2] The specific placement of the nitro group at the meta position relative to the anilinium group imparts a distinct reactivity profile compared to its ortho and para isomers.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 3-nitroanilinium chloride for researchers and professionals in chemistry and drug development.
Chemical Structure and Identifiers
The structure of 3-nitroanilinium chloride consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group of 3-nitroaniline by hydrochloric acid results in the formation of this salt.
Table 1: Chemical Identifiers for 3-Nitroanilinium Chloride
| Identifier | Value |
| IUPAC Name | (3-nitrophenyl)azanium;chloride[2] |
| Synonyms | 3-Nitroaniline hydrochloride, m-Nitroanilinium chloride[1][4] |
| CAS Number | 33240-96-9[1][4] |
| Molecular Formula | C₆H₇ClN₂O₂[1][2] |
| Molecular Weight | 174.58 g/mol [1][2] |
| InChI | InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H[1][2] |
| InChIKey | FWUUMDDHHPVSPL-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])[NH3+].[Cl-][2] |
Physicochemical Properties
The physical and chemical properties of 3-nitroanilinium chloride are summarized below. Note that some properties, such as boiling point and pKa, are often reported for the parent compound, 3-nitroaniline, as the salt is prone to decomposition at high temperatures.
Table 2: Physicochemical Data for 3-Nitroanilinium Chloride
| Property | Value |
| Appearance | Yellow solid[2]; White to Orange to Green powder/crystal[5] |
| Melting Point | 225-227 °C[6] |
| Boiling Point | 307 °C at 760 mmHg (for 3-nitroaniline)[4][6] |
| Solubility | Soluble in Methanol[6]. Parent (3-nitroaniline) is slightly soluble in water (1.25 g/L).[7][8] |
| pKa | 2.466 at 25°C (for parent 3-nitroaniline)[7][8] |
| Vapor Pressure | 0.000745 mmHg at 25°C[4][6] |
Spectroscopic Data
The structural elucidation of 3-nitroanilinium chloride is routinely performed using a variety of spectroscopic techniques. Spectroscopic data for this compound are available in public databases such as PubChem and SpectraBase.[1][9]
Table 3: Spectroscopic Characterization Methods
| Technique | Description |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and anilinium protons. |
| ¹³C NMR | Identifies the carbon skeleton of the molecule, distinguishing between the different carbon atoms in the phenyl ring. |
| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups, such as N-H stretches from the anilinium group, N=O stretches from the nitro group, and C=C stretches from the aromatic ring.[10] |
| UV-Vis Spectroscopy | Characterizes the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro and anilinium substituents.[1] |
Synthesis and Reactivity
The synthesis of 3-nitroanilinium chloride is a straightforward acid-base reaction starting from its parent amine, 3-nitroaniline. The precursor, 3-nitroaniline, is commercially produced via the selective reduction of 1,3-dinitrobenzene (B52904).[3]
Logical Workflow for Synthesis
The overall synthesis is a two-step process starting from 1,3-dinitrobenzene. The first step is a selective reduction, followed by salt formation.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene
This protocol is based on the Zinin reaction, a common method for the selective reduction of a nitro group in dinitro-aromatic compounds.[2][11]
-
Preparation of Reducing Agent: Prepare a solution of sodium hydrogen sulfide (B99878) (NaSH) by treating an aqueous solution of sodium sulfide (Na₂S) with a stoichiometric amount of sodium bicarbonate (NaHCO₃) at a temperature below 20°C.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dinitrobenzene in methanol (B129727).
-
Reduction: Add the prepared sodium hydrogen sulfide solution dropwise to the solution of 1,3-dinitrobenzene while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, distill off the methanol. Pour the remaining aqueous mixture into ice-cold water to precipitate the crude 3-nitroaniline.
-
Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a hot aqueous methanol solution to yield pure 3-nitroaniline.
Protocol 2: Synthesis of 3-Nitroanilinium Chloride
This protocol describes the acid-base reaction to form the anilinium salt.[2]
-
Dissolution: Dissolve a measured quantity of purified 3-nitroaniline in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the solution.
-
Precipitation: The 3-nitroanilinium chloride salt will precipitate out of the solution upon addition of the acid. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Drying: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry the product under vacuum.
Chemical Reactivity
The chemical behavior of 3-nitroanilinium chloride is dictated by the anilinium and nitro functional groups. The anilinium ion deactivates the aromatic ring towards electrophilic substitution. A key reaction of its parent amine, 3-nitroaniline, is its use as a coupling component in the synthesis of azo dyes. After diazotization of another aromatic amine, the resulting diazonium salt reacts with 3-nitroaniline to form a brightly colored azo compound.[2]
References
- 1. 3-Nitroanilinium chloride | C6H7ClN2O2 | CID 12215133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-Nitroanilinium chloride [smolecule.com]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 3-nitroanilinium chloride | 33240-96-9 [chemnet.com]
- 5. 3-Nitroaniline Hydrochloride | 33240-96-9 | TCI AMERICA [tcichemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. 3-Nitroaniline price,buy 3-Nitroaniline - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-NITROANILINE HYDROCHLORIDE(33240-96-9) IR Spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
